8-Bromo-6-chloro-2H-chromene-3-carboxylic acid
Overview
Description
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrClO3 and its molecular weight is 289.51 g/mol. The purity is usually 95%.
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Biological Activity
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid is a synthetic derivative of chromene, characterized by the presence of bromine and chlorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C10H6BrClO3
- Molecular Weight : 289.51 g/mol
- Appearance : White to off-white solid
The compound features a chromene core with a carboxylic acid group at the 3-position, which is crucial for its biological activity. The presence of halogen atoms (bromine at the 8-position and chlorine at the 6-position) enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reaction : Involves the reaction of substituted salicylaldehydes with active methylene compounds like Meldrum's acid.
- Nucleophilic Aromatic Substitution : The bromine and chlorine substituents allow for further functionalization, enabling the introduction of various substituents onto the chromene core.
Cholinesterase Inhibition
Chromene derivatives have been studied for their potential as acetylcholinesterase (AChE) inhibitors, which are critical in treating neurodegenerative diseases such as Alzheimer's. Some derivatives demonstrated low micromolar inhibitory concentrations, indicating that this compound may also possess similar properties .
Antioxidant Properties
While specific antioxidant activity data for this compound are not extensively documented, related coumarin compounds have shown promising results in scavenging free radicals and enhancing antioxidant enzyme activities (e.g., superoxide dismutase). This suggests that this compound may exhibit similar benefits .
Case Studies and Research Findings
Properties
IUPAC Name |
8-bromo-6-chloro-2H-chromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO3/c11-8-3-7(12)2-5-1-6(10(13)14)4-15-9(5)8/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRUPOXHNYLUCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696321 | |
Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-01-2 | |
Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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